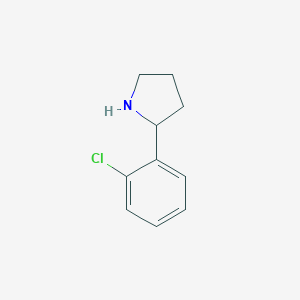

2-(2-Chlorophenyl)pyrrolidine

説明

2-(2-Chlorophenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-chlorophenyl group. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol (calculated from structural analogs in and ). This compound is a key intermediate in pharmaceutical synthesis, particularly for chiral molecules, as highlighted by its role as a precursor in the synthesis of enantiomerically pure derivatives (e.g., MCN5652 analogs). Its structural simplicity and modular substitution pattern make it a versatile scaffold for medicinal chemistry, enabling modifications to optimize pharmacological activity or physicochemical properties.

The compound exists as a racemic mixture under standard synthetic conditions, but enantiomeric resolution is critical for applications requiring stereochemical specificity. For example, the (+)-enantiomer of this compound has been targeted for asymmetric synthesis, though challenges in resolving racemates have prompted alternative strategies.

特性

IUPAC Name |

2-(2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXDPDJNNABZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395482 | |

| Record name | 2-(2-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129540-21-2 | |

| Record name | 2-(2-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Pyrrolidone Protection and Grignard Addition

The first step involves protecting pyrrolidone with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone-1-carboxylate. This intermediate reacts with the Grignard reagent of 2-chlorobromobenzene in tetrahydrofuran (THF) at -30–50°C. Key parameters include:

The Grignard addition yields 2-(2-chlorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate, which undergoes acid-catalyzed dehydration (e.g., HCl in methanol) to form 5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole.

Enantioselective Reduction

Chiral resolution of the dihydropyrrole intermediate is achieved using ammonia borane and a chiral acid (e.g., D-mandelic acid or D-tartaric acid). For the chlorophenyl analog, enantiomeric excess (ee) may vary due to differences in aryl electronegativity, necessitating optimization of:

-

Chiral acid selection : D-malic acid proved effective for difluorophenyl resolution, but R-chiral phosphonic acids could enhance ee for chlorophenyl derivatives.

-

Reduction temperature : 20–80°C, with lower temperatures (30–50°C) potentially improving stereocontrol.

Comparative Analysis of Methodologies

The table below contrasts key steps from the difluorophenyl synthesis with proposed adaptations for the chlorophenyl compound:

Yields for the chlorophenyl variant are projected to align closely with difluorophenyl results (78–93%), assuming comparable reaction efficiency.

Challenges and Optimization Considerations

-

Regioselectivity : The chloro substituent’s ortho position may hinder Grignard addition more than fluorine, necessitating longer reaction times or elevated temperatures.

-

Byproduct Formation : Acidic conditions during dehydration could promote aryl chloride hydrolysis; using milder acids (e.g., acetic acid) may mitigate this.

-

Scalability : Industrial production requires solvent recovery systems (e.g., THF distillation) and cost-effective chiral auxiliaries.

化学反応の分析

Types of Reactions

2-(2-Chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding N-oxide or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides or other oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticonvulsant Properties

Research indicates that 2-(2-Chlorophenyl)pyrrolidine exhibits significant anticonvulsant activity. In a study evaluating new derivatives, compounds containing the 2-chlorophenyl group were tested in models of epilepsy, showing promising results compared to standard treatments like valproic acid. For instance, one derivative demonstrated an effective dose (ED50) that was significantly lower than the reference drug in various seizure tests, highlighting its potential for developing new anticonvulsant medications .

Analgesic Activity

In addition to its anticonvulsant properties, this compound has also been studied for its analgesic effects. The antinociceptive activity was assessed using animal models, including the formalin test, which simulates both acute and chronic pain conditions. Compounds derived from this compound showed significant pain relief in these models, suggesting their potential use in pain management therapies .

Pharmacological Studies

Interaction with Ion Channels

The pharmacological profile of this compound includes its interaction with neuronal voltage-sensitive sodium and L-type calcium channels. This interaction is crucial for understanding how the compound can modulate neuronal excitability and potentially lead to new therapeutic approaches for neurological disorders.

Cytotoxicity Against Cancer Cells

Studies have also revealed that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, IC50 values for specific derivatives indicated significant activity against HeLa and MCF-7 cells, suggesting a potential role in cancer therapy .

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecular structures. Its unique chemical properties allow chemists to utilize it in synthesizing various biologically active compounds, including those targeting neurological disorders and other therapeutic areas .

Case Study 1: Anticonvulsant Efficacy

In a comparative study of several pyrrolidine derivatives, it was found that specific modifications on the phenyl ring significantly enhanced anticonvulsant efficacy. The study reported that a derivative of this compound showed an ED50 value of 68.30 mg/kg in maximal electroshock tests, outperforming traditional drugs .

Case Study 2: Cytotoxicity Profiling

A series of cytotoxicity assays were conducted on various cancer cell lines using derivatives of this compound. The results demonstrated that certain derivatives had IC50 values below 10 µM against HeLa cells, indicating strong potential as anticancer agents .

作用機序

The mechanism of action of 2-(2-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. The exact mechanism of action depends on the specific biological activity being studied. For example, as an analgesic, it may interact with opioid receptors, while as an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines.

類似化合物との比較

Key Observations:

Positional isomerism (e.g., 2-Cl vs. 3-Cl on the pyrrolidine ring) alters steric and electronic properties, impacting binding to targets like dopamine or serotonin receptors.

Stereochemical Effects :

- Enantiomers of this compound (R- and S-forms) exhibit distinct biological activities. For instance, the (+)-enantiomer is prioritized in antidepressant synthesis due to higher receptor affinity.

Functional Group Additions :

Pharmacological Profiles:

- Antidepressant Activity : Derivatives like MCN5652 (using resolved pyrrolidine precursors) show selective serotonin reuptake inhibition.

- Antipsychotic Potential: Alkenyl-substituted analogs () demonstrate dopamine receptor modulation, though with off-target effects.

Stability and Degradation

- This compound’s stability is influenced by the electron-withdrawing chlorine atom, which reduces oxidative degradation. However, its hydrochloride salts (e.g., CAS 1360442-34-7) exhibit higher hygroscopicity, requiring controlled storage.

生物活性

2-(2-Chlorophenyl)pyrrolidine is a chiral organic compound with the molecular formula C10H12ClN. It is part of the pyrrolidine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-chlorophenyl group, which influences its chemical reactivity and biological interactions. The presence of the chlorine atom on the aromatic ring can enhance the compound's lipophilicity, potentially improving its bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been noted for its potential in synthesizing ribosomally synthesized and post-translationally modified peptides (RiPPs), which are recognized for their antimicrobial properties.

- Antifungal Activity : It has shown significant antifungal effects in preliminary studies, suggesting potential use in treating fungal infections.

- Cytotoxic Effects : Similar pyrrolidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines, indicating that this compound may possess anticancer properties .

While specific mechanisms of action for this compound are not fully elucidated, it is believed that compounds with similar structures may interact with biological targets through:

- Enzyme Inhibition : Pyrrolidine derivatives can act as ligands for enzymes or receptors, potentially inhibiting their activity.

- Receptor Modulation : They may modulate receptor activity, influencing various physiological processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (R)-2-(3-Chlorophenyl)pyrrolidine | Pyrrolidine derivative | Similar chirality; different chlorophenyl substitution |

| (S)-1-(4-Chlorophenyl)pyrrolidine | Pyrrolidine derivative | Different stereochemistry; potential CNS activity |

| 1-(2-Chlorophenyl)ethylamine | Amine | Lacks cyclic structure; different biological profile |

Case Studies and Research Findings

- Antimicrobial Peptides : A study highlighted the synthesis of RiPPs using this compound as a precursor. These peptides displayed significant antimicrobial activity against a range of pathogens.

- Cytotoxicity Testing : In vitro studies have demonstrated that similar pyrrolidine compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). While specific data for this compound is limited, these findings suggest potential anticancer applications .

- Antifungal Applications : Preliminary findings indicate that this compound could serve as a lead for developing antifungal agents, particularly against resistant strains.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Chlorophenyl)pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrrolidine derivatives are synthesized via palladium-catalyzed cross-coupling or reductive amination. Critical parameters include:

- Temperature: Excess heat may lead to byproducts like dehalogenated species.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane (DCM) is used for stepwise reactions (see synthesis of related compounds in ) .

- Catalyst optimization: Ligand-catalyst systems (e.g., Pd(PPh₃)₄) improve regioselectivity.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yields range from 40–70%, depending on substituent steric effects.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns and pyrrolidine ring conformation).

- Mass Spectrometry (HRMS): Validates molecular weight (181.66 g/mol) and detects isotopic chlorine patterns.

- X-ray Crystallography: Resolves stereochemistry and crystal packing, though limited data exists for this compound (see structural studies in ) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Disposal: Follow hazardous waste guidelines (e.g., incineration for chlorinated compounds). Note: Ecological toxicity data is lacking, necessitating precaution.

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?

Methodological Answer:

Density Functional Theory (DFT) calculates:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Binding affinities via docking studies (e.g., with dopamine receptors, given pyrrolidine’s role in CNS ligands).

- Thermodynamic stability of tautomers or conformers. For example, uses Hirshfeld surface analysis to map intermolecular interactions . Validate predictions with in vitro assays (e.g., radioligand binding).

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition) may arise from:

- Assay conditions: pH, temperature, or co-solvents (e.g., DMSO concentration affects membrane permeability).

- Stereochemical purity: Chiral impurities (>97% purity required; see ) can skew results.

- Target selectivity: Off-target effects (e.g., sigma receptor vs. serotonin transporter) require orthogonal assays (e.g., SPR vs. fluorescence polarization).

Advanced: What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

- pH buffering: Maintain pH 6–8 to avoid hydrolysis of the chlorophenyl group.

- Lyophilization: Formulate as a hydrochloride salt (see ) for enhanced solubility and shelf life.

- Co-solvents: Use cyclodextrins or PEG to encapsulate the compound, reducing oxidative degradation .

Advanced: How can researchers assess the environmental impact of this compound?

Methodological Answer:

- Persistence testing: Conduct OECD 301 biodegradation assays (no existing data; see ).

- Ecotoxicity: Use Daphnia magna or algae growth inhibition tests (ISO 6341).

- Soil mobility: Measure log Kₒc (organic carbon partition coefficient) via batch equilibrium methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。